molecular formula C5H4Cl2N2O B13848126 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one

Cat. No.: B13848126
M. Wt: 179.00 g/mol
InChI Key: IKSBBKGCOWLUIA-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 1, and a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.

    Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.

    Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.

Scientific Research Applications

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-Methylpyrimidin-6(1H)-one
  • 2,6-Dichloro-1-Ethylpyrimidin-4(1H)-one
  • 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol

Uniqueness

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of chlorine atoms at positions 2 and 6 makes it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

2,6-dichloro-1-methylpyrimidin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3

InChI Key

IKSBBKGCOWLUIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N=C1Cl)Cl

Origin of Product

United States

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